2-Amino-5-methylbenzenesulfonic acid chemical properties
2-Amino-5-methylbenzenesulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-methylbenzenesulfonic Acid
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Amino-5-methylbenzenesulfonic acid (CAS No. 88-44-8), also known as p-Toluidine-2-sulfonic acid.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
2-Amino-5-methylbenzenesulfonic acid is an organic compound characterized by an aminobenzenesulfonic acid core with a methyl group substituent.[3][4] Its structure is foundational to its chemical behavior and applications, primarily as an intermediate in the synthesis of dyes and pigments.[5][6][7]
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IUPAC Name: 2-amino-5-methylbenzenesulfonic acid[3]
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Synonyms: 4-Aminotoluene-3-sulfonic acid, p-Toluidine-2-sulfonic acid, 4-Methylaniline-2-sulfonic acid.[3]
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SMILES: CC1=CC(=C(C=C1)N)S(=O)(=O)O[3]
Physicochemical Properties
The quantitative physicochemical properties of 2-Amino-5-methylbenzenesulfonic acid are summarized in the table below. These properties are critical for its handling, application, and process development.
| Property | Value | Source |
| Molecular Weight | 187.22 g/mol | [3][4] |
| Appearance | White to beige or very pale yellow, crystalline powder/solid.[1][5][8] | [1][5][8] |
| Odor | Odorless | [8] |
| Melting Point | > 300 °C | [5] |
| Solubility | 32 g/L in water at 19 °C. Soluble in water.[5] | [5] |
| Density | 1.431 g/cm³ (estimate) | [5] |
| Purity | Min. 98.0% (HPLC) | [1][2] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity confirmation of the compound.
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Infrared (IR) Spectroscopy: FTIR spectra have been recorded, typically using KBr wafer or ATR-Neat techniques.[3] These spectra are characterized by absorption bands corresponding to the amine (N-H), sulfonic acid (S=O, O-H), aromatic ring (C=C), and methyl (C-H) functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are available for structural confirmation.[6]
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Mass Spectrometry (MS): Mass spectral data is available, often acquired through techniques like GC-MS.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-5-methylbenzenesulfonic acid is classified as a hazardous substance.[8]
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GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[8]
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Signal Word: Danger[8]
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Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][8]
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Precautionary Statements:
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Prevention: Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]
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Response: If on skin or hair, take off immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes. Immediately call a POISON CENTER or doctor.[8][9]
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Storage: Store locked up in a dry, cool, and well-ventilated place.[8][9]
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Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
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In case of fire: Use extinguishing media appropriate for the surrounding environment. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[8]
Experimental Protocols
Synthesis of 2-Amino-5-methylbenzenesulfonic Acid
A common method for the preparation of this compound involves the sulfonation of p-toluidine. A generalized protocol derived from related synthesis descriptions is as follows:
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Reaction Setup: p-Toluidine is reacted with a sulfonating agent, such as oleum (fuming sulfuric acid), in a sulfuric acid medium.[10]
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Temperature Control: The reaction temperature is carefully controlled, typically between 10°C and 55°C, to favor the formation of the desired 2-sulfonic acid isomer and minimize the formation of the 3-sulfonic acid byproduct.[10]
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the ratio of isomers.[10]
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Work-up and Isolation: The reaction mixture is poured into water, causing the product, p-toluidine-2-sulfonic acid, to precipitate.[10]
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Purification: The precipitated solid is isolated by filtration.[10] Further purification can be achieved by recrystallization if necessary. The purity of the final product is typically assessed by HPLC.[10]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purity analysis of 2-Amino-5-methylbenzenesulfonic acid is commonly performed using reverse-phase HPLC.[11]
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Column: A C18 or similar reverse-phase column is typically used.[11]
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Mobile Phase: A simple mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is employed.[11]
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Detection: UV detection at a suitable wavelength is used to monitor the eluting compounds.
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Analysis: The retention time of the main peak is compared to a reference standard. Purity is calculated based on the relative peak areas in the chromatogram. This method is effective for separating the target compound from isomers and other impurities.[10]
Visualizations
Synthesis Pathway
The following diagram illustrates a simplified reaction pathway for the synthesis of 2-Amino-5-methylbenzenesulfonic acid from p-toluidine.
Caption: Synthesis via sulfonation of p-toluidine.
Experimental Workflow for Chemical Characterization
This workflow outlines the logical steps for the comprehensive characterization of a synthesized chemical compound like 2-Amino-5-methylbenzenesulfonic acid.
Caption: Workflow for chemical analysis and purification.
References
- 1. labproinc.com [labproinc.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-5-methylbenzenesulfonic acid [stenutz.eu]
- 5. 2-Amino-5-methylbenzenesulfonic acid [chembk.com]
- 6. spectrabase.com [spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]
- 11. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
